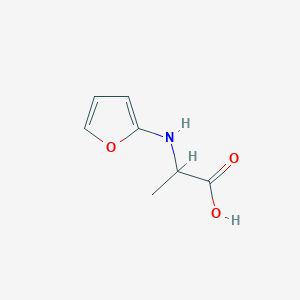
Guanosine 5'-(trihydrogen diphosphate), 7-methyl-, inner salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanosine 5’-(trihydrogen diphosphate), 7-methyl-, inner salt is a chemical compound that plays a significant role in various biochemical processes. It is a derivative of guanosine, a nucleoside comprising guanine attached to a ribose sugar. This compound is particularly notable for its involvement in RNA capping, a critical modification of messenger RNA (mRNA) that influences mRNA stability and translation efficiency .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Guanosine 5’-(trihydrogen diphosphate), 7-methyl-, inner salt typically involves the methylation of guanosine derivatives followed by phosphorylation. The process often requires specific catalysts and controlled conditions to ensure the correct attachment of phosphate groups and methylation at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using automated reactors to maintain precise reaction conditions. The process includes steps such as purification and crystallization to achieve high purity levels required for research and pharmaceutical applications .
Types of Reactions:
Oxidation: Guanosine 5’-(trihydrogen diphosphate), 7-methyl-, inner salt can undergo oxidation reactions, which may alter its functional groups and affect its biochemical properties.
Reduction: Reduction reactions can modify the compound’s structure, potentially impacting its activity in biological systems.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized guanosine derivatives, while substitution reactions can produce various methylated or alkylated guanosine compounds .
Aplicaciones Científicas De Investigación
Guanosine 5’-(trihydrogen diphosphate), 7-methyl-, inner salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of nucleotides and nucleotide analogs.
Biology: Plays a crucial role in studying RNA capping and its effects on gene expression.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as a biochemical research tool
Mecanismo De Acción
The compound exerts its effects primarily through its involvement in RNA capping. The methylation of the guanosine moiety is essential for the stability and proper functioning of mRNA. This modification protects mRNA from degradation and enhances its translation efficiency by facilitating the binding of ribosomes . The molecular targets include various enzymes involved in the capping process, such as guanine-N7 methyltransferase .
Comparación Con Compuestos Similares
Guanosine 5’-diphosphate: Another guanosine derivative involved in cellular signaling and metabolism.
7-Methylguanosine: A related compound that also participates in RNA capping but lacks the additional phosphate groups.
Guanosine 5’-triphosphate: A precursor in the synthesis of RNA and a substrate for various enzymes
Uniqueness: Guanosine 5’-(trihydrogen diphosphate), 7-methyl-, inner salt is unique due to its specific methylation and phosphorylation pattern, which is crucial for its role in RNA capping. This distinct structure allows it to interact with specific enzymes and participate in essential biochemical processes .
Propiedades
Número CAS |
26467-11-8 |
|---|---|
Fórmula molecular |
C11H17N5O11P2 |
Peso molecular |
457.23 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono phosphate |
InChI |
InChI=1S/C11H17N5O11P2/c1-15-3-16(8-5(15)9(19)14-11(12)13-8)10-7(18)6(17)4(26-10)2-25-29(23,24)27-28(20,21)22/h3-4,6-7,10,17-18H,2H2,1H3,(H5-,12,13,14,19,20,21,22,23,24)/t4-,6-,7-,10-/m1/s1 |
Clave InChI |
SBASPRRECYVBRF-KQYNXXCUSA-N |
SMILES isomérico |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)O)O)O |
SMILES canónico |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-(6-ethynyl-2-methylpyridin-3-yl)-5-(3-fluoro-4-((4-methylpyrimidin-2-yl)oxy)phenyl)-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14073936.png)
![Naphth[2,3-d]oxazole, 2-(1-naphthalenyl)-](/img/structure/B14073944.png)

![2,4-Diphenyl-6-(3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-yl)-1,3,5-triazine](/img/structure/B14073950.png)

![1-(2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-5-yl)-2,2,2-trifluoroethanone](/img/structure/B14073963.png)




